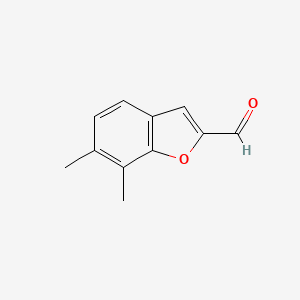
2-Benzofurancarboxaldehyde, 6,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzofurancarboxaldehyde, 6,7-dimethyl- is an organic compound with the molecular formula C11H10O2. It is a derivative of benzofuran, characterized by the presence of two methyl groups at the 6th and 7th positions and an aldehyde group at the 2nd position. This compound is known for its pale-yellow to yellow-brown solid form .
準備方法
The synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- typically involves the reaction of 6,7-dimethylbenzofuran with a formylating agent. One common method is the Vilsmeier-Haack reaction, where the benzofuran derivative reacts with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2nd position . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-Benzofurancarboxaldehyde, 6,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
科学的研究の応用
2-Benzofurancarboxaldehyde, 6,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the context of its use, and further research is needed to elucidate these mechanisms in detail .
類似化合物との比較
2-Benzofurancarboxaldehyde, 6,7-dimethyl- can be compared with other benzofuran derivatives, such as:
2-Benzofurancarboxaldehyde: Lacks the methyl groups at the 6th and 7th positions, which may affect its reactivity and biological activity.
6,7-Dimethylbenzofuran: Lacks the aldehyde group, which is crucial for certain chemical reactions and applications.
2-Formylbenzofuran: Similar structure but without the methyl groups, leading to different chemical and biological properties.
This compound’s unique structure, with both methyl groups and an aldehyde group, makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
生物活性
2-Benzofurancarboxaldehyde, 6,7-dimethyl- (CAS Number: 289892-04-2) is a compound belonging to the benzofuran family. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H10O2
- Molecular Weight : 174.20 g/mol
- Boiling Point : Data not specified in the sources.
Biological Activities
Research indicates that 2-benzofurancarboxaldehyde derivatives exhibit a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that compounds similar to 2-benzofurancarboxaldehyde possess significant antimicrobial properties against various bacterial strains. For example, benzofuran derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones indicative of antimicrobial efficacy .
- Antioxidant Properties :
- Anti-inflammatory Effects :
- Cytotoxicity Against Cancer Cells :
The biological activities of 2-benzofurancarboxaldehyde are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Some studies suggest that this compound may inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Receptor Modulation : Benzofuran derivatives may also interact with neurotransmitter receptors, influencing pathways related to mood disorders and neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy Study :
- Cytotoxicity Assessment :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
6,7-dimethyl-1-benzofuran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-9-5-10(6-12)13-11(9)8(7)2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEOPAGLOUTHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(O2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














